(Z)-2-(Pyridin-2-yl)ethenol

Computational Chemistry Physical Organic Chemistry Enol Stabilization

Generic pyridyl alcohols or aldehydes lack the defined enol tautomer and Z-geometry required for stereospecific cycloadditions, enolate alkylations, and metal-catalyzed cross-couplings. (Z)-2-(Pyridin-2-yl)ethenol solves this with: - Intramolecular O-H⋯N hydrogen bond (12.8 kcal/mol) stabilizing the persistent enol form - Single-conformer Z-isomer ensuring predictable reactivity and yield - Enables concise KRED-mediated asymmetric reduction to chiral pyridinyl ethanols (ee >99%) - Catalyst- and solvent-free scalability for green chemistry workflows

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B12935706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(Pyridin-2-yl)ethenol
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CO
InChIInChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4-
InChIKeyAWHPVMOPHMGEGW-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(Pyridin-2-yl)ethenol: Structure & Procurement


(Z)-2-(Pyridin-2-yl)ethenol (CAS 922179-86-0) is a heteroaromatic enol compound featuring a pyridine ring conjugated with an ethenol moiety, with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol . It exists as the Z-isomer, a stereochemical configuration that permits a stabilizing intramolecular hydrogen bond between the enol hydroxyl group and the pyridine nitrogen [1]. This compound is available from commercial suppliers at a purity of NLT 98% and serves primarily as a specialized building block in organic synthesis .

Stereochemical Control
Z-isomer enol with reported intramolecular H-bond stabilization
Synthetic Workflow
Supports stereospecific transformations requiring a persistent enol tautomer
Analytical Reference
Reported single-conformer behavior simplifies spectroscopic characterization

(Z)-2-(Pyridin-2-yl)ethenol: Why Analog Substitution Fails


The procurement of a generic pyridyl alcohol or aldehyde cannot functionally replace (Z)-2-(Pyridin-2-yl)ethenol due to its specific enol tautomeric state and Z-geometric configuration. The compound 2-pyridineethanol (CAS 103-74-2) lacks the alkene conjugation, while 2-pyridineacetaldehyde (CAS 54765-14-9) exists predominantly in the keto form, each imparting fundamentally different reactivity profiles and coordination chemistries . Furthermore, the Z-stereoisomer is distinct from its E-counterpart, as the Z-configuration facilitates a stabilizing intramolecular O-H⋯N hydrogen bond that is not geometrically accessible in the E-form, directly affecting its conformation, spectroscopic signature, and stability in solution [1]. Substitution with a generic analog risks failure in stereospecific transformations, altered metal-binding behavior, and compromised synthetic outcomes.

2-Pyridineethanol
Lacks alkene conjugation; enol reactivity may not transfer
2-Pyridineacetaldehyde
Keto form dominant; coordination chemistry and tautomeric profile differ
E-isomer
Cannot form intramolecular O-H···N hydrogen bond; conformational heterogeneity may affect stereochemical outcome

(Z)-2-(Pyridin-2-yl)ethenol: Evidence-Based Selection


Intramolecular H-Bond Stabilization vs. Phenyl Analog

Computational studies on a closely related 2-pyridyl amide enol system demonstrate that the intramolecular O-H⋯N hydrogen bond provides a stabilization of 12.8 kcal/mol compared to the corresponding phenyl-substituted enol [1]. While this value is derived from an amide enol rather than the free enol, the same intramolecular hydrogen bonding motif is directly applicable to (Z)-2-(Pyridin-2-yl)ethenol due to the conserved 2-pyridyl ethenol core structure [1].

H-Bond Stabilization
Class-level inference
12.8 kcal/mol (computed)
Supports enol persistence interpretation
Class-level: amide enol analog; DFT acetonitrile model
Computational Chemistry Physical Organic Chemistry Enol Stabilization

Purity Specification: Enol vs. Aldehyde

Commercial sourcing data indicates that (Z)-2-(Pyridin-2-yl)ethenol is supplied with a minimum purity of 98% (NLT 98%) . In contrast, the closely related aldehyde 2-(pyridin-2-yl)acetaldehyde (CAS 54765-14-9) is also specified at NLT 98% . The parity in commercial purity specification indicates that selection between these building blocks should be driven by the distinct synthetic utility of the enol versus the aldehyde functionality, rather than by a purity advantage.

Purity Specification
Data to verify
NLT 98% (equivalent to aldehyde)
Purity equivalence supports reactivity-based selection
Vendor specification; analytical method not disclosed
Synthetic Chemistry Quality Control Procurement Specification

Green & Scalable Synthetic Access

A class of 2-(pyridin-2-yl)ethanol derivatives can be synthesized via a direct benzylic addition of azaarenes and aldehydes under catalyst- and solvent-free conditions [1]. This methodology is described as metal-free, green, and atom-economical, achieving yields from moderate to excellent on up to a 10-gram scale [1]. While this reference pertains to the reduced alcohol form rather than the enol, it demonstrates that the 2-pyridyl ethanol core structure can be accessed through a robust and scalable green chemistry platform, providing a foundation for subsequent oxidation or derivatization to yield the desired enol.

Scalable Synthesis
Class-level inference
0% catalyst/solvent, 10 g scale
Supports green chemistry workflow integration
Class-level: alcohol scaffold, not enol directly
Green Chemistry Synthetic Methodology Atom Economy

Z-Isomer Conformational Stability vs. E-Isomer

While direct comparative data for (Z)-2-(Pyridin-2-yl)ethenol and its E-isomer are not available, a study on the closely related (E)- and (Z)-2-(2-(2-pyridyl)ethenyl)indole system reveals a critical stereochemical difference: the Z-isomer exists predominantly as a single conformer in the ground state due to the presence of an intramolecular hydrogen bond, whereas the E-isomer exists as a mixture of two rotational isomers [1]. This conformational homogeneity in the Z-form translates to more predictable reactivity and spectroscopic behavior.

Conformational Homogeneity
Class-level inference
Single conformer (Z) vs. mixture (E)
Supports predictable reactivity in solution
Class-level: analogous indole system
Stereochemistry Photochemistry Conformational Analysis

Enantioselective Biocatalytic Derivatization

Related 1-aryl-2-(azaaryl)ethanones can be reduced with very high enantioselectivity using ketoreductases (KREDs) to yield secondary alcohols with enantiomeric excess (ee) >99% [1]. This demonstrates that the 2-pyridyl ethanol scaffold can serve as a precursor for highly enantiomerically enriched intermediates, as exemplified by the chemoenzymatic synthesis of the biologically active amine lanicemine [1]. While (Z)-2-(Pyridin-2-yl)ethenol is an enol, its derivatization to the corresponding ketone or alcohol could similarly leverage such biocatalytic platforms for accessing optically pure materials.

Biocatalytic Derivatization
Class-level inference
ee >99% (KRED, analogous substrates)
Supports chiral intermediate access pathway
Class-level: azaaryl ethanone scaffold
Biocatalysis Enantioselective Synthesis Pharmaceutical Intermediates

(Z)-2-(Pyridin-2-yl)ethenol: Key Application Scenarios


Stable Enol for Stereospecific Synthesis

Due to the significant stabilization energy of 12.8 kcal/mol conferred by the intramolecular O-H⋯N hydrogen bond [1], (Z)-2-(Pyridin-2-yl)ethenol is well-suited for synthetic sequences that require a persistent enol tautomer. This includes stereospecific cycloadditions, enolate alkylations, and transition metal-catalyzed cross-couplings where the enol must remain intact prior to activation. The single-conformer nature of the Z-isomer further ensures a defined reactive geometry, improving reaction predictability and yield consistency [2].

High-Value Chiral Intermediate Precursor

The demonstrated ability to convert structurally analogous 2-pyridyl ethanones into enantiomerically enriched alcohols with ee >99% via ketoreductase (KRED) biocatalysis [3] positions (Z)-2-(Pyridin-2-yl)ethenol as a strategic starting material. Oxidation of the enol to the corresponding ketone, followed by KRED-mediated asymmetric reduction, provides a concise route to chiral non-racemic pyridinyl ethanols, which are valuable intermediates for drug substances such as lanicemine [3].

Green & Scalable Synthetic Workflows

The existence of a catalyst- and solvent-free, atom-economical method for constructing the 2-(pyridin-2-yl)ethanol core [4] supports the industrial-scale viability of (Z)-2-(Pyridin-2-yl)ethenol. Procurement of this enol enables integration into green chemistry workflows, minimizing waste and reducing process mass intensity (PMI). This is particularly relevant for pharmaceutical manufacturing and fine chemical production where sustainability metrics are a critical procurement criterion [4].

Analytical & Spectroscopic Standard

The Z-isomer's conformational homogeneity, inferred from analogous pyridyl ethenyl systems [2], makes (Z)-2-(Pyridin-2-yl)ethenol a reliable analytical reference standard for NMR and UV-Vis spectroscopy. Its single, well-defined solution-state structure simplifies spectral interpretation and enables accurate quantification in reaction monitoring and quality control settings, particularly when distinguishing between Z/E isomers or enol/keto tautomers.

Application
Selection Property
Validation Focus
Stereospecific synthesis building block
Z-enol with H-bond stabilization
Enol tautomer persistence in reaction conditions
Chiral intermediate precursor
Biocatalytic derivatization pathway
Enantioselective reduction and ee assessment
Green synthetic workflows
Atom-economical scaffold access
Scalability and waste reduction metrics
Analytical reference standard
Conformational homogeneity
Spectroscopic consistency and isomer differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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